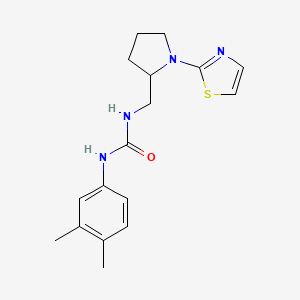

![molecular formula C16H18N6O B2363386 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200922-35-4](/img/structure/B2363386.png)

6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

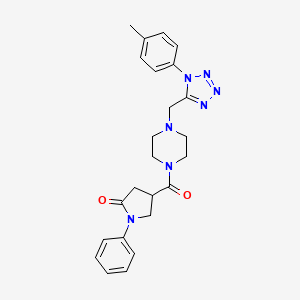

“6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a compound that belongs to the family of N-heterocyclic compounds . The pyrazolo[1,5-a]pyrimidine moiety is a crucial pharmacophore found in many biologically active molecules .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific synthesis pathway employed . For example, in the copper-catalyzed approach, various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides are used .Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden und Bildgebungsmittel

Fluoreszierende Moleküle spielen eine entscheidende Rolle bei der Untersuchung intrazellulärer Prozesse, Chemosensoren und organischer Materialien. Die auf Pyrazolo[1,5-a]pyrimidin basierenden Fluorophore (PPs) weisen mehrere vorteilhafte Eigenschaften auf:

- Vergleichbarkeit mit kommerziellen Sonden: PPs (4a–g) weisen Eigenschaften und Stabilität auf, die mit kommerziellen Sonden wie Cumarin-153, Prodan und Rhodamin 6G vergleichbar sind .

IRAK4-Inhibition zur Behandlung ischämischen Schlaganfalls

Die Verbindung hat auch potenzielle therapeutische Anwendungen. Insbesondere:

- BIO-7488: Diese Verbindung, 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamid, ist ein potenter, selektiver und in das ZNS eindringender IRAK4-Inhibitor. Es zeigt vielversprechende Ergebnisse für die Behandlung von ischämischem Schlaganfall. Die SAR-Optimierung führte zu seiner Entdeckung und hob hervorragende Selektivität, Wirksamkeit und günstige ADME-Eigenschaften hervor .

Wirkmechanismus

Target of Action

The primary target of this compound is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

The compound interacts with IRAK4, inhibiting its function . This inhibition can disrupt the signaling pathways associated with IRAK4, leading to a reduction in the production of inflammatory cytokines and chemokines .

Biochemical Pathways

The compound’s action primarily affects the IRAK4 signaling pathway . This pathway is involved in the innate immune response, particularly in the production of inflammatory cytokines and chemokines . By inhibiting IRAK4, the compound can disrupt this pathway, potentially reducing inflammation .

Pharmacokinetics

The compound has been described as a potent, selective, and CNS-penetrant IRAK4 inhibitor . This suggests that it has good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can impact its bioavailability . .

Result of Action

The inhibition of IRAK4 by the compound can lead to a reduction in the production of inflammatory cytokines and chemokines . This could potentially reduce inflammation, which is beneficial in conditions such as ischemic stroke .

Zukünftige Richtungen

The future directions for research on “6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” and similar compounds could include further exploration of their anticancer therapeutic potential . The development of new synthetic routes and applications of these compounds could also be a focus of future research .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are not fully known. Compounds with similar structures have been found to interact with various enzymes and proteins . These interactions can influence the course of biochemical reactions, potentially altering the function of cells and tissues.

Cellular Effects

The cellular effects of this compound are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is reasonable to assume that its effects could change over time, depending on factors such as its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. It is possible that its effects could vary with dosage, with potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not well-known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

6-methyl-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11-3-4-16(23)21(19-11)10-13-8-20(9-13)15-7-12(2)18-14-5-6-17-22(14)15/h3-7,13H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCGJOXRNMJTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=CC(=NC4=CC=NN43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)

![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)

![3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2363325.png)